2-Fluoro-6-methoxybenzyl alcohol
Overview
Description
2-Fluoro-6-methoxybenzyl alcohol, also known as (2-fluoro-6-methoxyphenyl)methanol, is an organic compound with the molecular formula C8H9FO2 and a molecular weight of 156.15 g/mol . This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a benzene ring, along with a hydroxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-methoxybenzyl alcohol can be achieved through several methods. One common approach involves the reduction of 2-Fluoro-6-methoxybenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like methanol or ethanol. The reaction is typically carried out at room temperature and yields the desired alcohol product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agents and solvents may vary based on cost, availability, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-methoxybenzyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form 2-Fluoro-6-methoxybenzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form 2-Fluoro-6-methoxybenzylamine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3), and other oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: 2-Fluoro-6-methoxybenzaldehyde.
Reduction: 2-Fluoro-6-methoxybenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-6-methoxybenzyl alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols and aldehydes.
Medicine: It serves as a building block for the development of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-methoxybenzyl alcohol depends on its specific application. In chemical reactions, the hydroxymethyl group can participate in nucleophilic or electrophilic reactions, while the fluorine atom can influence the reactivity and stability of the compound. The methoxy group can also affect the compound’s electronic properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methoxybenzyl alcohol: Similar structure but with the methoxy group in a different position.
2-Fluoro-6-hydroxybenzyl alcohol: Similar structure but with a hydroxyl group instead of a methoxy group.
2-Chloro-6-methoxybenzyl alcohol: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
2-Fluoro-6-methoxybenzyl alcohol is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring, which can influence its reactivity and interactions in chemical and biological systems. The presence of the fluorine atom can enhance the compound’s stability and alter its electronic properties compared to similar compounds.
Properties
IUPAC Name |
(2-fluoro-6-methoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWUFIBZMGBKHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381384 | |
Record name | 2-Fluoro-6-methoxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253668-46-1 | |
Record name | 2-Fluoro-6-methoxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 253668-46-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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